2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
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Overview
Description
2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is a synthetic organic compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol It is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid typically involves the reaction of 2,3-dimethoxybenzyl chloride with piperazine in the presence of a base, followed by acylation with chloroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2,3-Dimethoxyphenyl)-3-oxo-2-piperazinyl]-acetic acid
- 2-[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
- 2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
Uniqueness
2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-12-5-3-4-10(14(12)22-2)9-17-7-6-16-15(20)11(17)8-13(18)19/h3-5,11H,6-9H2,1-2H3,(H,16,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXJAXDNDTZWLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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